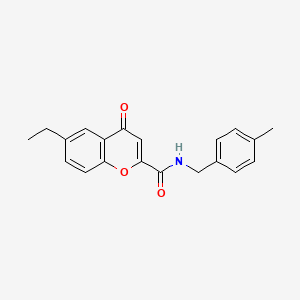

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15315523

Molecular Formula: C20H19NO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO3 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 6-ethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C20H19NO3/c1-3-14-8-9-18-16(10-14)17(22)11-19(24-18)20(23)21-12-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,23) |

| Standard InChI Key | BSPVMNZRXLRCQN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)C |

Introduction

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound features a chromene core with an ethyl group at the sixth position and a p-methylbenzyl group attached to the nitrogen atom of the carboxamide functional group.

Synthesis and Purification

The synthesis of 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors can be employed to enhance efficiency and yield. Purification methods like recrystallization and chromatography are used to obtain the compound in high purity.

Biological Activities and Potential Applications

This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. It is believed to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This inhibition can lead to reduced inflammation and apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Chemical Reactions and Mechanism of Action

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo several types of chemical reactions, with the choice of reagents and reaction conditions significantly influencing the outcome and yield of these transformations. The mechanism of action primarily involves its interaction with specific enzymes or receptors within biological systems.

Spectroscopic Analysis

Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into its structural integrity and confirm its identity during synthesis. These methods are essential for characterizing the compound and understanding its chemical properties.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-ethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide | C19H17NO3 | Features a 4-methylphenyl amide group, contributing to its unique biological activities. |

| 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide | Not specified | Features a p-methylbenzyl group attached to the nitrogen atom. |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide | C24H25NO5S | Includes a sulfone group, enhancing its antimicrobial and anticancer properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume